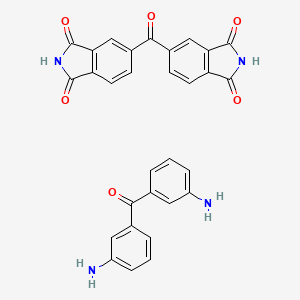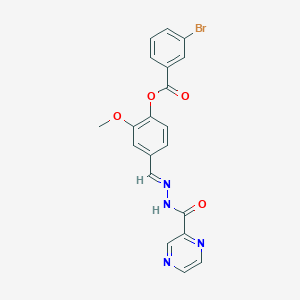
DL-Cysteine-3,3-d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cysteine-3,3-d2 is a deuterated form of cysteine, an amino acid that contains sulfur. The deuterium atoms replace the hydrogen atoms at the 3,3 positions of the cysteine molecule. This isotopic labeling is often used in scientific research to study metabolic pathways and protein structures due to its stability and distinguishable mass.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cysteine-3,3-d2 typically involves the incorporation of deuterium into the cysteine molecule. One common method is the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O). The reaction conditions often require a catalyst and controlled temperature to ensure the selective incorporation of deuterium at the desired positions .
Industrial Production Methods
Industrial production of Cysteine-3,3-d2 follows similar principles but on a larger scale. The process involves the use of deuterium gas or deuterium oxide in reactors designed to handle isotopic exchange reactions. The purity of the final product is crucial, and therefore, extensive purification steps are employed to achieve high isotopic purity .
Análisis De Reacciones Químicas
Types of Reactions
Cysteine-3,3-d2 undergoes various chemical reactions similar to non-deuterated cysteine. These include:
Reduction: The disulfide bond in cystine-3,3-d2 can be reduced back to cysteine-3,3-d2.
Substitution: Cysteine-3,3-d2 can participate in nucleophilic substitution reactions, where the thiol group reacts with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Electrophiles like iodoacetamide or iodoacetic acid in the presence of a base.
Major Products
Oxidation: Cystine-3,3-d2
Reduction: Cysteine-3,3-d2
Substitution: Carboxymethylated or carboxyamidomethylated cysteine-3,3-d2.
Aplicaciones Científicas De Investigación
Cysteine-3,3-d2 is widely used in various fields of scientific research:
Mecanismo De Acción
Cysteine-3,3-d2 exerts its effects primarily through its involvement in redox reactions and as a building block for proteins. The deuterium atoms provide stability and allow for precise tracking in metabolic studies. The compound participates in the synthesis of glutathione, a crucial antioxidant, and in the formation of disulfide bonds in proteins, which are essential for maintaining protein structure and function .
Comparación Con Compuestos Similares
Similar Compounds
L-Cysteine-13C3,15N: Another isotopically labeled form of cysteine used in metabolic studies.
L-Cysteine-1-13C: Used for similar purposes but with different isotopic labeling.
Sodium L-lactate-3,3,3-d3: A deuterated form of lactate used in metabolic studies.
Uniqueness
Cysteine-3,3-d2 is unique due to its specific deuterium labeling, which provides distinct advantages in NMR spectroscopy and mass spectrometry. The stability and distinguishable mass of deuterium make it an invaluable tool for studying complex biological systems and metabolic pathways .
Propiedades
Fórmula molecular |
C3H7NO2S |
|---|---|
Peso molecular |
123.17 g/mol |
Nombre IUPAC |
2-amino-3,3-dideuterio-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/i1D2 |
Clave InChI |
XUJNEKJLAYXESH-DICFDUPASA-N |
SMILES isomérico |
[2H]C([2H])(C(C(=O)O)N)S |
SMILES canónico |
C(C(C(=O)O)N)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


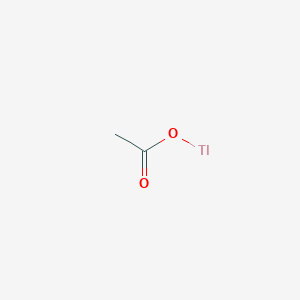

![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12055591.png)

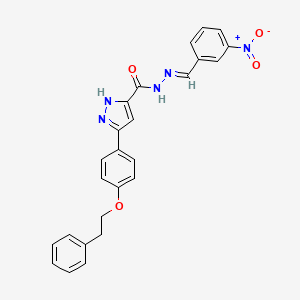
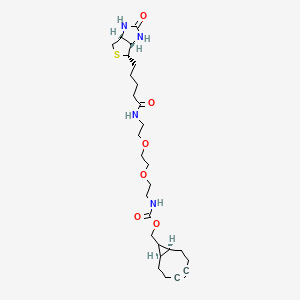
![Trisodium;4-[(4-anilino-2-hydroxy-5-sulfonatonaphthalen-1-yl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12055623.png)
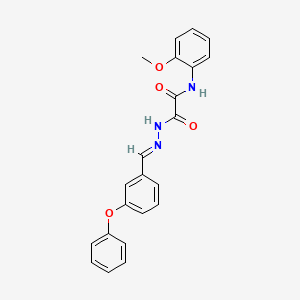

![9-((3aR,4R,6S,6aS)-6-(chloromethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B12055631.png)
![[2-methoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 3-bromobenzoate](/img/structure/B12055638.png)
